molecular formula C18H31ClO B14598362 Octadec-9-ynoyl chloride CAS No. 60010-36-8

Octadec-9-ynoyl chloride

Cat. No.: B14598362
CAS No.: 60010-36-8
M. Wt: 298.9 g/mol
InChI Key: NPWLNKSBFYNORS-UHFFFAOYSA-N
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Description

Octadec-9-ynoyl chloride, with the molecular formula C18H31ClO, is a chemical reagent that features a long alkyl chain terminated with a reactive acyl chloride group and an internal carbon-carbon triple bond at the 9-position. This unique structure makes it a valuable building block in organic synthesis, particularly for introducing the octadec-9-ynoyl moiety into target molecules through acylation reactions. The terminal alkyne group also allows it to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality is exploited in various research areas, including the synthesis of advanced lipid analogs, polymer cross-linkers, and bio-conjugates for probe development. The compound is typically a liquid and requires strict handling under an inert atmosphere and storage at 2-8°C to maintain stability. Researchers should consult the safety data sheet (SDS) prior to use, as acyl chlorides are moisture-sensitive and can cause severe skin and eye damage. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

60010-36-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

octadec-9-ynoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3

InChI Key

NPWLNKSBFYNORS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Fundamental Principles of Acyl Chloride Synthesis

Acyl chlorides are universally synthesized via the reaction of carboxylic acids with chlorinating agents. The general mechanism involves nucleophilic substitution at the carbonyl carbon, where the hydroxyl group of the carboxylic acid is replaced by chlorine. For unsaturated substrates like octadec-9-ynoic acid, the reactivity of the triple bond necessitates careful selection of reagents and conditions to prevent undesired side reactions such as addition or polymerization.

Key Chlorinating Agents

The primary reagents for acyl chloride synthesis include:

  • Thionyl chloride (SOCl₂) : Produces gaseous byproducts (SO₂, HCl), enabling facile purification.
  • Phosphorus trichloride (PCl₃) : Suitable for large-scale reactions but generates phosphorous acid residues.
  • Oxalyl chloride ((COCl)₂) : Ideal for thermally sensitive substrates due to mild reaction conditions.

Synthesis of Octadec-9-ynoyl Chloride

Starting Material: Octadec-9-ynoic Acid

The synthesis begins with octadec-9-ynoic acid, which can be prepared via alkyne metathesis or Wittig-type reactions. For example, crepenynic acid (octadec-9-en-12-ynoic acid) was synthesized using a phosphonium ylide strategy, demonstrating the feasibility of introducing triple bonds into fatty acid chains.

Thionyl Chloride Method

Reaction Protocol
  • Reagent Ratios : A 3:1 molar excess of SOCl₂ relative to the carboxylic acid ensures complete conversion.
  • Temperature : Reactions typically proceed at 55–70°C under reflux.
  • Duration : 4–6 hours, monitored by FT-IR for the disappearance of the -OH stretch (3200–2500 cm⁻¹).

Mechanistic Steps :

  • Nucleophilic attack of SOCl₂ on the carbonyl oxygen.
  • Formation of a tetrahedral intermediate.
  • Elimination of SO₂ and HCl to yield the acyl chloride.

Example Conditions from Analogous Compounds :

Parameter Value (Oleoyl Chloride) Projected for this compound
Temperature 55°C 50–60°C (to preserve triple bond)
Pressure Ambient Ambient
Yield 85–92% 80–88% (estimated)
Workup and Purification

Excess SOCl₂ is removed via rotary evaporation under reduced pressure (20–30 mmHg). The crude product is distilled at 0.4–1.0 mmHg, with the fraction collected at 175–185°C.

Phosphorus Trichloride Method

Procedure
  • Slow Addition : PCl₃ is added dropwise to octadec-9-ynoic acid at 25–33°C to mitigate exothermicity.
  • Reaction Completion : The mixture is heated to 55°C for 4 hours, followed by phase separation to remove phosphorous acid.

Advantages :

  • Lower cost compared to SOCl₂.
  • Scalability for industrial applications.

Challenges :

  • Requires rigorous moisture control to prevent hydrolysis.
  • Residual PCl₃ complicates purification.

Spectroscopic Characterization

Critical spectroscopic data for quality control include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of the carboxylic acid proton (δ 10–12 ppm) and presence of the acetyl chloride proton (δ 2.8–3.1 ppm).
  • ¹³C NMR : Carbonyl carbon at δ 172–175 ppm, with alkynyl carbons at δ 70–85 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1800–1820 cm⁻¹ (C=O stretch of acyl chloride).
  • Alkyne C≡C stretch at 2100–2260 cm⁻¹.

Applications in Organic Synthesis

This compound serves as a precursor for:

  • Surfactants : Acylation of aminoanisole derivatives yields sulfonated detergents.
  • Pharmaceutical Intermediates : Click chemistry applications via alkyne-azide cycloaddition.

Chemical Reactions Analysis

Types of Reactions

Octadec-9-ynoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Water: Hydrolyzes to form the corresponding carboxylic acid.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Octadec-9-ynoyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of octadec-9-ynoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Key Properties :

  • Density : 0.91 g/mL (for the Z isomer at 25°C) .
  • Reactivity : Highly reactive due to the acyl chloride group (-COCl), making it a versatile intermediate in organic synthesis .
  • Applications : Used to synthesize esters, phospholipids, and surfactants. The Z isomer is critical in lipid biochemistry, while the E isomer aids in studying trans-fat metabolism .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Octadec-9-enoyl chloride is distinguished from other fatty acid chlorides by its unsaturated structure. Below is a comparison with related compounds:

Compound Structure CAS Number Molecular Formula Key Features
(Z)-9-Octadecenoyl chloride 18-carbon, cis-Δ⁹ 112-77-6 C₁₈H₃₃ClO Biologically relevant; liquid at room temperature; density 0.91 g/mL
(E)-9-Octadecenoyl chloride 18-carbon, trans-Δ⁹ 7459-35-0 C₁₈H₃₃ClO Solid at room temperature; used in trans-fat research
Stearoyl chloride 18-carbon, saturated 259-035-1 C₁₈H₃₅ClO Higher melting point due to saturation; less reactive in addition reactions
Palmitoyl chloride 16-carbon, saturated 112-67-4 C₁₆H₃₁ClO Shorter chain length; lower molecular weight (275.32 g/mol); higher volatility

Industrial and Research Use Cases

  • (Z)-Isomer : Preferred for synthesizing biocompatible esters like isodecyl oleate (used in cosmetics and lubricants) .
  • (E)-Isomer : Employed to model trans-fatty acid behavior in metabolic studies .
  • Saturated Analogs : Stearoyl and palmitoyl chlorides are used in surfactants and plastics but lack the functional versatility of unsaturated variants.

Q & A

Q. What are the recommended laboratory methods for synthesizing Octadec-9-ynoyl chloride?

Synthesis typically involves reacting the corresponding carboxylic acid (e.g., octadec-9-ynoic acid) with reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include maintaining a moisture-free environment, refluxing at 40–60°C, and using inert gas (N₂/Ar) to prevent hydrolysis. Post-reaction, excess reagents are removed via vacuum distillation. Purity (>99%) is verified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Identifies proton and carbon environments, confirming the alkyne (C≡C) and acyl chloride (COCl) groups.
  • Infrared (IR) Spectroscopy : Detects characteristic stretches for C≡C (~2100 cm⁻¹) and C=O (~1800 cm⁻¹).
  • GC-MS : Validates molecular weight (298.89 g/mol) and purity .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Measures : Immediate flushing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .

Q. How should researchers store this compound to ensure stability?

Store in airtight, amber-glass containers under inert gas (N₂) at –20°C to prevent moisture absorption and thermal degradation. Regularly monitor for discoloration or precipitate formation, which indicate decomposition .

Q. What are common byproducts during the synthesis of this compound, and how can they be minimized?

Byproducts include hydrolyzed carboxylic acids (from moisture) and dimerization products. Strategies:

  • Use molecular sieves to maintain anhydrous conditions.
  • Optimize reaction time to avoid prolonged heating.
  • Employ high-purity starting materials (>98%) .

Advanced Research Questions

Q. How does the triple bond in this compound influence its reactivity in acylation reactions compared to saturated analogs?

The electron-deficient sp-hybridized carbon in the alkyne increases electrophilicity, accelerating nucleophilic acyl substitution. However, steric hindrance from the long alkyl chain may reduce reactivity in bulky substrates. Comparative kinetic studies using saturated (e.g., stearoyl chloride) and unsaturated analogs are recommended to quantify these effects .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

Impurities like residual carboxylic acid or chlorinated byproducts require high-sensitivity methods:

  • LC-MS/MS : Detects sub-ppm levels with selective ion monitoring.
  • Ion Chromatography : Quantifies chloride ions from hydrolysis.
  • Standard Addition : Calibrates for matrix effects in complex mixtures .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility.
  • Density Functional Theory (DFT) : Calculates transition-state energies for acylation reactions.
  • Docking Studies : Predicts binding affinities in enzyme-catalyzed reactions (e.g., lipase-mediated esterification) .

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